2-HYDROXY-2,2-DIPHENYL-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-HYDROXY-2,2-DIPHENYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C26H21N3O2 . This compound is known for its unique structure, which includes a hydrazone linkage and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2,2-DIPHENYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetic acid hydrazide and pyridine-3-carbaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-2,2-DIPHENYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-HYDROXY-2,2-DIPHENYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-2,2-DIPHENYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The hydrazone linkage and pyridine ring allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2,2-diphenyl-N’-[(E)-phenyl(3-pyridinyl)methylene]acetohydrazide
- 2-Hydroxy-2,2-diphenyl-N’-[(1E)-phenyl(pyridin-2-yl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-HYDROXY-2,2-DIPHENYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific hydrazone linkage and the position of the pyridine ring
Properties
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-22-15-16-8-7-13-21-14-16)20(25,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,25H,(H,23,24)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVBBPAOJALWCA-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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